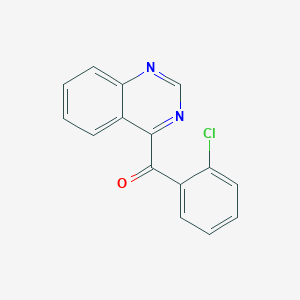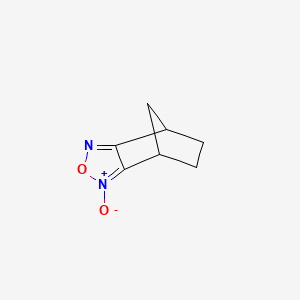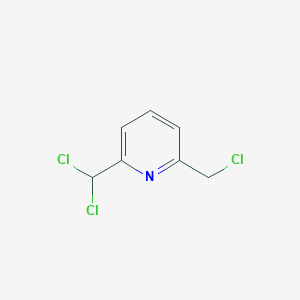
2-(Chloromethyl)-6-(dichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(dichloromethyl)pyridine is an organochlorine compound that belongs to the pyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(dichloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method is the Blanc chloromethylation, which involves the reaction of pyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine aldehydes, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(dichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of agrochemicals, such as insecticides and herbicides
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-(dichloromethyl)pyridine involves its reactivity with various biological targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of neonicotinoid insecticides.
2-(Chloromethyl)pyridine: A simpler derivative with similar reactivity but fewer functional groups.
Uniqueness
2-(Chloromethyl)-6-(dichloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex molecules and provides greater flexibility in chemical modifications.
Propriétés
Numéro CAS |
56533-58-5 |
|---|---|
Formule moléculaire |
C7H6Cl3N |
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
Clé InChI |
HOMNPEASCOTZNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


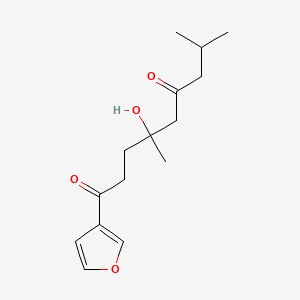
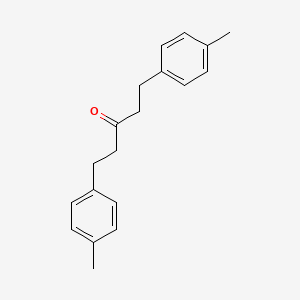
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)


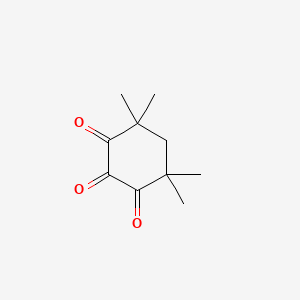
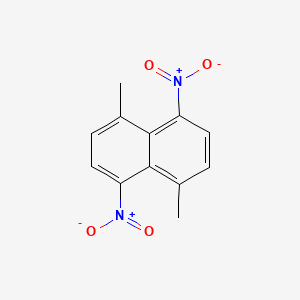

![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)

